3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Description
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-6-2-1-4-10(12)7-9-19-14(20)11-5-3-8-17-13(11)18-15(19)21/h1-6,8H,7,9H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUSWSOJYUWOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the reaction of 2-chlorobenzylamine with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized using sulfur to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent
Biology: Used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another compound with a similar core structure but different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Similar core structure with variations in the position of functional groups.
Uniqueness
3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of a chlorophenyl group and a sulfanylidene moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
